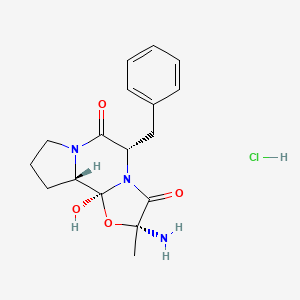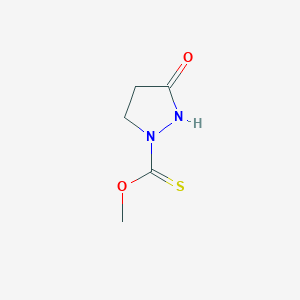
O-Methyl 3-oxopyrazolidine-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-Methyl 3-oxopyrazolidine-1-carbothioate is a chemical compound with the molecular formula C5H8N2O2S It is a derivative of pyrazolidine, a five-membered heterocyclic compound containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-Methyl 3-oxopyrazolidine-1-carbothioate typically involves the reaction of pyrazolidine derivatives with methylating agents and thiocarbonyl compounds. One common method is the condensation of pyrazolidine-3-one with methyl isothiocyanate under mild conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
O-Methyl 3-oxopyrazolidine-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or thioethers, typically using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thiocarbonyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Nucleophiles such as amines or alcohols; reactions are conducted in polar solvents like ethanol or acetonitrile, often with a base to neutralize the by-products.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted pyrazolidine derivatives
Applications De Recherche Scientifique
O-Methyl 3-oxopyrazolidine-1-carbothioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It is used in the study of enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of O-Methyl 3-oxopyrazolidine-1-carbothioate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Its thiocarbonyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic residues in proteins, thereby altering their function.
Comparaison Avec Des Composés Similaires
O-Methyl 3-oxopyrazolidine-1-carbothioate can be compared with other similar compounds, such as:
Pyrazolidine-3-one: Lacks the thiocarbonyl group, making it less reactive in certain chemical reactions.
O-Methyl 3-oxopyrazolidine-1-carboxylate: Contains a carboxylate group instead of a thiocarbonyl group, leading to different reactivity and biological activity.
3-Oxo-1,2,4-triazolidine-1-carbothioate: Another heterocyclic compound with a similar structure but different nitrogen arrangement, resulting in distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C5H8N2O2S |
|---|---|
Poids moléculaire |
160.20 g/mol |
Nom IUPAC |
O-methyl 3-oxopyrazolidine-1-carbothioate |
InChI |
InChI=1S/C5H8N2O2S/c1-9-5(10)7-3-2-4(8)6-7/h2-3H2,1H3,(H,6,8) |
Clé InChI |
YTBJPJNWJDJYKX-UHFFFAOYSA-N |
SMILES canonique |
COC(=S)N1CCC(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


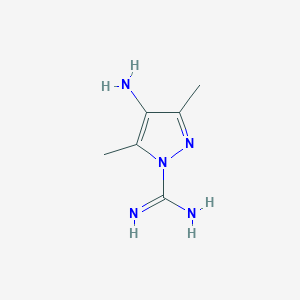

![5-[2-(2,5-difluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12872543.png)
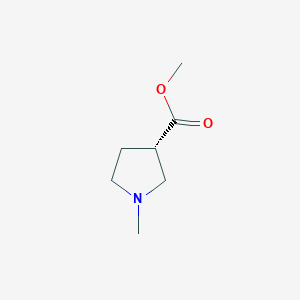


![1-Methyl-1h-pyrrolo[3,2-c]pyridin-4-amine hydrochloride](/img/structure/B12872567.png)
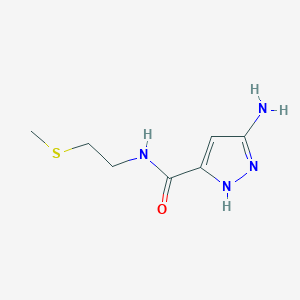
![3,4-Diiodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12872575.png)
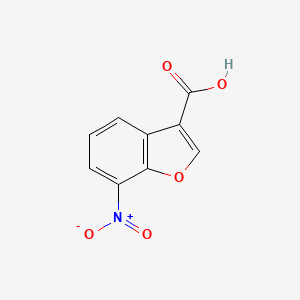
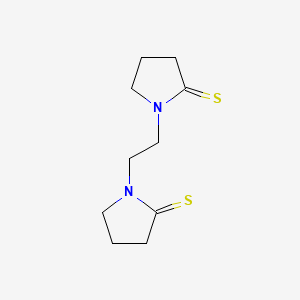
![7-(Chloromethyl)benzo[d]oxazol-2-amine](/img/structure/B12872579.png)

